Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate
Description
Chemical Identity and Nomenclature
Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is systematically named according to International Union of Pure and Applied Chemistry conventions as this compound. The compound is registered under Chemical Abstracts Service number 1000017-97-9 and carries the molecular designation number MFCD09842618. Alternative nomenclature includes Imidazo[1,2-a]pyridine-2-carboxylic acid, 5-amino-, ethyl ester, which reflects the ester functionality and amino substitution pattern.
The structural architecture consists of a bicyclic imidazo[1,2-a]pyridine core system with specific substitution patterns that define its chemical behavior. The compound features an amino group positioned at the 5-position of the imidazopyridine ring system and an ethyl carboxylate group attached at the 2-position. This substitution pattern creates a molecule with distinct electronic and steric characteristics that influence its reactivity and potential biological activity.
Molecular Formula and Physical Properties
The molecular formula of this compound is established as C₁₀H₁₁N₃O₂, indicating the presence of ten carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The calculated molecular weight is 205.21 grams per mole, which has been consistently reported across multiple analytical sources. The compound exhibits specific physical characteristics including a melting point range of 216-218 degrees Celsius, indicating its solid-state stability under ambient conditions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂ | |
| Molecular Weight | 205.21 g/mol | |
| Melting Point | 216-218°C | |
| Appearance | Grey solid | |
| Purity | ≥95.0% |
Properties
IUPAC Name |
ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHJUHBOHSJBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649965 | |
| Record name | Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000017-97-9 | |
| Record name | Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Procedure from Patent Literature
A representative preparation method from patent WO2018008929A1 involves the following steps:
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Dissolution of precursor compound in ethanol | Room temperature | - |
| 2 | Addition of 2N aqueous sodium hydroxide, stirring at 80°C for 2 hours | Basic hydrolysis/cyclization | - |
| 3 | Cooling, solvent removal under reduced pressure | - | - |
| 4 | Acidification with 2N hydrochloric acid at 0°C to pH ~5 | Precipitation of product | - |
| 5 | Stirring for 8 hours, filtration, washing, drying | Isolation of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate | 85% |
This method highlights the importance of controlled pH adjustment and temperature to maximize yield and purity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Solvent | Ethanol, ethanol-water mixtures | Good solubility and reaction medium |
| Temperature | Reflux (78–80°C) or microwave heating | Higher temperature accelerates reaction but may cause side reactions |
| pH Control | Basic (NaOH) followed by acidification (HCl) | Essential for cyclization and product precipitation |
| Reaction Time | 2–8 hours | Longer times improve conversion but may reduce selectivity |
| Stoichiometry | 1:1 to 1:1.5 (amine:carbonyl reagent) | Excess carbonyl reagent can drive reaction forward |
Optimization studies indicate that maintaining pH around 5 during acidification and slow addition of acid improves crystallinity and yield.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: ^1H NMR confirms the presence of characteristic aromatic and amino protons, verifying substitution patterns.
- X-ray Crystallography: Single-crystal X-ray diffraction reveals planar imidazo[1,2-a]pyridine rings with minimal deviation, confirming the expected structure and purity.
- Mass Spectrometry: Exact mass measurements (204.07 Da) confirm molecular identity.
- Elemental Analysis: Consistent with calculated values for C10H11N3O2.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation with Ethyl Glyoxylate | 2-Aminopyridine + Ethyl glyoxylate | Ethanol, reflux, acidic or neutral pH | 50–85 | Widely used, scalable |
| Condensation with Ethyl Bromopyruvate | 2-Aminopyridine + Ethyl bromopyruvate | Ethanol, reflux, pH 8–9 with KHCO3 | ~52.6 | Requires pH control |
| Microwave-Assisted Condensation | 2-Aminopyridine + Bromomalonaldehyde | Ethanol-water, microwave heating | High, rapid | Environmentally friendly |
| Base-Mediated Cyclization | 2-Aminopyridinium bromide + Thiophenols | KOH, ambient temperature | Moderate | Metal-free, mild |
Research Findings and Notes
- The condensation reactions proceed via initial nucleophilic attack by the amino group, followed by intramolecular cyclization and dehydration.
- Reaction conditions such as solvent choice, temperature, and pH critically influence yield and purity.
- Microwave-assisted and metal-free protocols offer greener alternatives with shorter reaction times.
- Crystallographic and spectroscopic analyses are essential for confirming the structure and ensuring reproducibility.
- Industrial scale-up involves optimizing these parameters to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted and functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate, against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research indicates that compounds from this class exhibit significant activity with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, showcasing their potential as anti-TB agents .
1.2 Structure-Activity Relationship
The structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine derivatives reveal that modifications at specific positions can enhance their biological activity. This compound serves as a key scaffold for developing more potent analogs through systematic variation of substituents .
Case Studies
Case Study: High Throughput Screening for Anti-TB Compounds
A significant investigation into the anti-tubercular properties of imidazo[1,2-a]pyridine derivatives involved high throughput screening (HTS) techniques. Researchers identified several promising candidates, including this compound. These compounds were tested against various strains of Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth .
Case Study: Drug Development Initiatives
In drug development initiatives focusing on tuberculosis treatment, this compound has been explored in combination therapies to enhance efficacy and reduce resistance development. The compound's ability to disrupt bacterial cell functions makes it a valuable candidate in the ongoing battle against resistant strains .
Mechanism of Action
The mechanism of action of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazo[1,2-a]pyridine derivatives arises from substitutions at positions 5, 7, and 8. Below is a comparative analysis of Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate with analogous compounds:
Key Differences and Implications
Substituent Reactivity: The amino group (-NH₂) in the target compound enables nucleophilic reactions (e.g., acylations, Schiff base formations) for derivatization into hydrazides or triazole-linked hybrids . In contrast, methyl or halogen substituents (e.g., -CH₃, -Br) limit reactivity but improve metabolic stability . Electron-withdrawing groups (e.g., -CF₃) enhance electrophilic aromatic substitution but reduce solubility .
Biological Activity: Amino derivatives: Exhibit antiproliferative effects in cancer cell lines due to hydrogen-bonding interactions with biological targets . Halogenated derivatives: Serve as intermediates for Suzuki-Miyaura couplings to generate biaryl compounds with enhanced binding affinity .
Crystallographic and Physicochemical Properties: The 5-methyl derivative forms planar rings with intermolecular hydrogen bonds (C–H⋯O/N), contributing to its crystalline stability . Amino-substituted analogs may exhibit higher polarity, impacting solubility and bioavailability compared to methyl or halogenated counterparts.
Biological Activity
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate (EAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
EAPC belongs to the imidazo[1,2-a]pyridine class of compounds, characterized by a fused imidazole and pyridine ring system. Its molecular formula is with a molecular weight of approximately 232.24 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of EAPC. A notable investigation demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentration (MIC) values for EAPC derivatives ranged from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating strong efficacy .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| EAPC | 0.03-5.0 | Antimycobacterial |
| Other Derivatives | 0.07-2.2 | MDR-TB |
Anti-inflammatory Properties
EAPC has shown promise in modulating inflammatory responses through its interaction with the P2X7 receptor, which plays a crucial role in immune cell activation and cytokine release. Inhibition of this receptor can potentially lead to reduced inflammation in conditions such as autoimmune disorders and neurodegenerative diseases .
Anticancer Potential
The imidazo[1,2-a]pyridine scaffold has been associated with anticancer activity. EAPC derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that certain modifications to the EAPC structure enhance its cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells .
Structure-Activity Relationship (SAR)
The biological activity of EAPC is influenced by its structural features. Research indicates that modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance potency and selectivity:
- Position 5 : Amino substitution increases binding affinity to biological targets.
- Position 2 : Carboxylate groups can enhance solubility and bioavailability.
Table of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Amino group at Position 5 | Increased antimycobacterial activity |
| Carboxylate at Position 2 | Improved solubility and bioavailability |
Study on Antimycobacterial Activity
In a study conducted by Moraski et al., several imidazo[1,2-a]pyridine derivatives were screened for their antimycobacterial properties. EAPC was identified as one of the promising candidates with an MIC value significantly lower than many existing treatments for MDR-TB, demonstrating its potential as a lead compound for further development .
Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory properties of EAPC through its interaction with the P2X7 receptor. The findings suggested that EAPC could reduce the release of pro-inflammatory cytokines in vitro, indicating its potential application in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives?
The compound is typically synthesized via condensation reactions between substituted pyridin-2-amines and ethyl bromopyruvate under reflux in ethanol. For example, 6-methylpyridin-2-amine reacts with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol at reflux for 6 hours, followed by pH adjustment with KHCO₃ to yield the product (52.6% yield) . Alternative routes involve hydrazine hydrate reflux to form carbohydrazide intermediates, which are further functionalized with aldehydes or alkynes for derivatization .
Q. How is X-ray crystallography employed to characterize the structural features of this compound?
Single-crystal X-ray diffraction studies reveal planar imidazo[1,2-a]pyridine rings with minimal deviation (e.g., 0.0027 Å for the six-membered ring). Intermolecular hydrogen bonding (C–H⋯O/N) stabilizes the crystal lattice, forming trimeric units. Refinement using SHELXL software with riding H-atom models (Uiso = 1.2–1.5×Ueq) provides precise bond lengths and angles, critical for validating synthetic products .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
¹H NMR is routinely employed to verify substituent positions and purity. For example, in ethyl 8-chloro-6-(trifluoromethyl) derivatives, aromatic proton signals appear as distinct singlets or doublets in the δ 7.5–8.5 ppm range. Mass spectrometry (exact mass: 204.0706 Da) and elemental analysis further confirm molecular composition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during synthesis?
Key parameters include solvent choice (ethanol or THF), stoichiometric ratios (e.g., 1:1.5 amine-to-ethyl bromopyruvate), and controlled pH (8–9 with KHCO₃). Prolonged reflux (6–8 hours) ensures complete cyclization, while slow solvent evaporation (10 days) yields high-quality crystals for structural analysis . Catalytic CuSO₄·5H₂O (10 mol%) in click chemistry derivatization enhances reaction efficiency .
Q. What methodologies are used to evaluate the biological activity of derivatives, such as antiproliferative effects?
Derivatives are screened against cancer cell lines (e.g., lung or pancreatic) via MTT assays. For instance, hydrazone-functionalized analogues inhibit receptor tyrosine kinases (e.g., c-Met) at IC50 values <10 µM. Dose-response curves and molecular docking studies correlate substituent effects (e.g., trifluoromethyl groups) with binding affinity to kinase active sites .
Q. How can crystallographic data discrepancies (e.g., dihedral angles) arise, and how are they resolved?
Variations in dihedral angles (e.g., 1.4° vs. 3.2°) may result from solvent polarity or temperature during crystallization. Redundant data collection (e.g., 1,923 measured reflections) and refinement with SHELXL using full-matrix least-squares minimize errors. Discrepancies are addressed by comparing multiple datasets and validating against DFT-calculated geometries .
Q. What strategies are employed to study structure-activity relationships (SAR) in imidazo[1,2-a]pyridine derivatives?
Systematic substitution at positions 5, 6, and 8 (e.g., amino, bromo, or trifluoromethyl groups) is analyzed for bioactivity. For example, 6-bromo derivatives show enhanced CDK inhibition (IC50 = 0.8 µM) due to halogen bonding with kinase pockets. Comparative pharmacokinetic studies (e.g., LogP, metabolic stability) further guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
